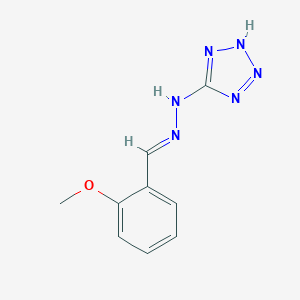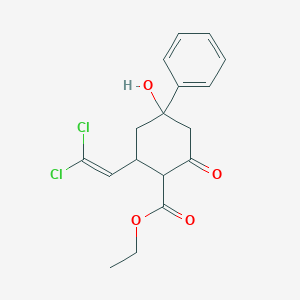
diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is an intriguing organosulfur compound known for its complex structure and versatile reactivity. This compound boasts a unique combination of sulfur-containing dithiole and quinoline moieties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. For example, a common route might start with the synthesis of the 2,2,6-trimethyl-3-thioxoquinoline intermediate, followed by its reaction with a dithiole-4,5-dicarboxylate derivative in the presence of suitable catalysts and solvents. Typical conditions may include elevated temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Industrial production methods for this compound would likely leverage scalable synthetic routes that are both cost-effective and efficient. Catalytic systems and continuous flow processes could be employed to enhance the production rate and purity of the final product, while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to form the corresponding dihydro derivative.
Substitution: : Involves nucleophilic or electrophilic substitution at specific positions on the quinoline or dithiole rings.
Common Reagents and Conditions: Common reagents might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions would vary depending on the desired transformation, but generally, reactions would be carried out in solvents like dichloromethane or toluene under controlled temperatures.
Major Products: The major products formed from these reactions would be dictated by the nature of the reacting species. For instance, oxidation would yield sulfoxides or sulfones, while reduction would result in dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular architectures
Biology: In biological research, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential as a pharmacophore. Studies suggest it may exhibit biological activity against certain disease targets, making it a candidate for drug development.
Medicine: In medicine, this compound's structural features make it a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways could be harnessed for treating various conditions, although extensive research is required to fully understand its pharmacological profile.
Industry: Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or catalytic systems. Its diverse reactivity profile makes it a versatile component in the synthesis of functionalized materials.
Mecanismo De Acción
The mechanism by which diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. For example, it may act by inhibiting or activating certain enzymes or receptors, modulating signal transduction pathways, or interacting with nucleic acids.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to other quinoline derivatives, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of sulfur-containing groups and its versatile reactivity. While other compounds may share some structural similarities, none possess the exact configuration and functional groups that confer its distinct properties.
List of Similar Compounds:Quinoline: : The parent structure without the dithiole moiety.
2,3-Dihydroquinolin-4(1H)-one: : Lacks the sulfur-containing groups.
Dithiole-4,5-dicarboxylates: : Similar but without the quinoline scaffold.
In sum, this compound is a compound with rich potential for scientific exploration across various fields. With its unique structure and reactivity, it continues to be a focal point for research and development. Hope that gives you a good starting point!
Propiedades
IUPAC Name |
diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBAMWWCDALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethoxybenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412943.png)
![3-Nitrobenzaldehyde [4-(diphenylamino)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412946.png)

![5-[3-(2,4-Dichlorophenyl)-2-propenoyl]-2,2'-bithiophene](/img/structure/B412949.png)

![[3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]{4-nitrophenyl}methanone](/img/structure/B412952.png)
![Methyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412953.png)


![1-(4-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B412957.png)
![3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B412958.png)

